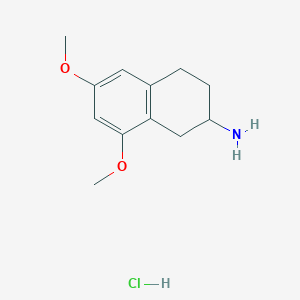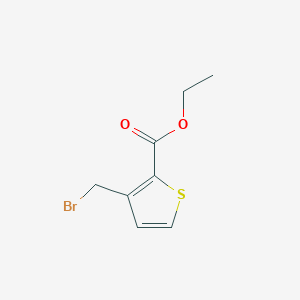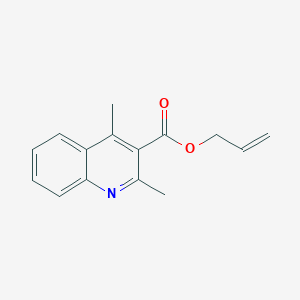
2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético es un compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético típicamente involucra la reacción de 6-etil-2-metilquinolina con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción procede a través de una sustitución nucleofílica, donde el grupo cloro es reemplazado por la porción de quinolina, formando el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde la porción de ácido acético puede ser reemplazada por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de N-óxido de quinolina.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético involucra su interacción con dianas moleculares específicas. La porción de quinolina puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir ciertas enzimas, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Etoxi-2-metilquinolin-4-ol
- 4-Hidroxi-2-quinolonas
- Ácido 2-(3-(2,6-Dioxopiperidin-3-il)-2-metilquinolin-8-iloxi)acético
Singularidad
En comparación con compuestos similares, el ácido 2-((6-Etil-2-metilquinolin-4-il)oxi)acético destaca por su combinación única de los grupos etil y metil en el anillo de quinolina, que pueden influir en su actividad biológica y reactividad química. Esta singularidad estructural lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-(6-ethyl-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(7-10)13(6-9(2)15-12)18-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17) |
Clave InChI |
NEGTXZSVZVVVGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
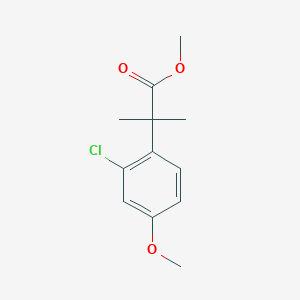
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)

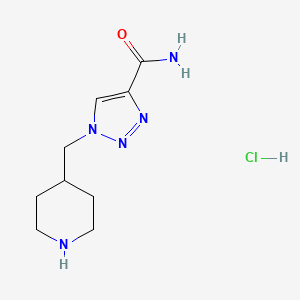
![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)


